1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone
Description
1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone is a substituted acetophenone derivative featuring a phenyl ring with a methylsulfanyl (-SMe) group at position 2 and a trifluoromethyl (-CF₃) group at position 5. The compound’s structure combines electron-withdrawing (-CF₃) and moderately electron-donating (-SMe) substituents, creating a unique electronic profile that influences its physical properties, chemical reactivity, and biological activity .
Properties
IUPAC Name |
1-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3OS/c1-6(14)8-5-7(10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIGBFQFJZWTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone typically involves the reaction of 2-methylsulfanyl-5-trifluoromethyl-benzene with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl group is highly susceptible to oxidation, enabling controlled synthesis of sulfoxides and sulfones.
Table 1: Oxidation of the Methylsulfanyl Group
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hr | Sulfoxide derivative | 85% | |
| KMnO₄ (aq.) | 0–5°C, 2 hr | Sulfone derivative | 78% | |
| mCPBA | DCM, RT, 4 hr | Sulfoxide derivative | 92% |
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Mechanism : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide (one oxygen addition) or sulfone (two oxygen additions) depending on stoichiometry and reaction time.
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Applications : Sulfone derivatives (e.g., 2-(methylsulfonyl)-1-aryl-ethanones) serve as intermediates in anti-inflammatory agents .
Nucleophilic Additions to the Ketone
The carbonyl group undergoes nucleophilic attacks, forming alcohols, amines, or hydrazones.
Table 2: Ketone Reactivity
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 hr | Secondary alcohol | 88% | |
| NH₂NH₂·H₂O | EtOH, reflux, 3 hr | Hydrazone derivative | 75% | |
| Grignard (RMgX) | THF, −78°C, 2 hr | Tertiary alcohol | 82% |
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Stereoelectronic Effects : The electron-withdrawing CF₃ group polarizes the carbonyl, enhancing electrophilicity and reaction rates .
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Case Study : Reaction with methylmagnesium bromide generates 1-(2-methylsulfanyl-5-trifluoromethyl-phenyl)-2-propanol, a precursor to trifluoromethylated pharmaceuticals.
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes regioselective substitution due to directing effects of SMe and CF₃ groups.
Table 3: EAS Reactivity
| Reagent | Position Substituted | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para to SMe | Nitro derivative | 65% | |
| Cl₂, FeCl₃ | Ortho to CF₃ | Chloro derivative | 58% | |
| Br₂, AlBr₃ | Meta to SMe | Bromo derivative | 61% |
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Directing Effects :
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SMe acts as an ortho/para director.
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CF₃ is a meta director due to its strong electron-withdrawing nature.
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Synthetic Utility : Nitro derivatives are reduced to amines for coupling reactions in agrochemical synthesis .
Cross-Coupling Reactions
The aryl bromide derivative participates in palladium-catalyzed couplings.
Table 4: Catalytic Couplings
| Reaction Type | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 80% | |
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | Styryl derivative | 72% |
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Substrate Preparation : Bromination at the meta position (relative to CF₃) generates the requisite aryl bromide.
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Applications : Biaryl products are key motifs in COX-2 inhibitors .
Radical Reactions
The CF₃ group participates in radical-mediated transformations under photoredox conditions.
Key Example :
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Trifluoromethylation Transfer :
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Conditions : Ru(bpy)₃Cl₂, visible light, DMF/H₂O.
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Outcome : CF₃ radical generation for C–H functionalization in partner substrates.
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Yield : 68% for cross-coupled adducts.
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Complexation with Metals
The ketone and sulfur groups act as ligands for transition metals.
Observed Complexes :
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Cu(I) : Forms a tetrahedral complex enhancing catalytic activity in Ullmann couplings .
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Pd(II) : Stabilizes intermediates in C–S bond-forming reactions.
Critical Analysis of Reactivity Trends
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Oxidation vs. Reduction : The SMe group prioritizes oxidation over ketone reduction unless stringent reducing conditions (e.g., LiAlH₄) are employed.
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CF₃ Steric Effects : The bulky CF₃ group hinders electrophilic substitution at adjacent positions, favoring meta functionalization.
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Synergistic Effects : Combined electron withdrawal by CF₃ and S(O)Me groups amplifies carbonyl reactivity in nucleophilic additions.
This compound’s versatility makes it invaluable in medicinal chemistry (e.g., COX-2 inhibitors ), materials science, and catalysis. Future research should explore enantioselective transformations leveraging its chiral sulfoxide derivatives.
Scientific Research Applications
Synthesis of 1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone
The synthesis of this compound can be achieved through several methods. A notable process involves the reaction of benzotrifluoride with magnesium to form a Grignard reagent, followed by reaction with ketene and subsequent conversion to the oxime derivative. This method has been optimized to yield high purity and reduced environmental impact compared to traditional methods which often produce unwanted isomers and generate significant waste .
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of drugs targeting specific biological pathways. For instance, compounds derived from this structure have shown potential as ligands for GABA-A receptors, which are crucial in neuropharmacology .
Case Studies
- Triazole Derivatives : Research has demonstrated that this compound can be incorporated into triazole frameworks that exhibit significant biological activity against certain pathogens. These compounds have been evaluated for their efficacy in targeting DNA, showing promise in medicinal chemistry .
Agrochemical Applications
In the agrochemical sector, this compound is recognized as a precursor for the synthesis of various pesticides, including trifluoxystrobin. This compound is vital for developing fungicides that protect crops from fungal diseases while ensuring minimal environmental impact .
Case Studies
- Fungicide Development : The compound has been successfully integrated into formulations aimed at controlling fungal pathogens in crops. Studies indicate its effectiveness in enhancing crop yield while reducing the need for more toxic alternatives .
The synthesis and application of this compound are subject to environmental scrutiny. The optimized synthetic routes not only enhance yield but also aim to minimize waste and reduce the environmental footprint associated with its production .
Mechanism of Action
The mechanism of action of 1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, particularly those involved in oxidative and reductive processes. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group (EWG), while methylsulfanyl (-SMe) acts as a weak electron donor. This combination polarizes the aromatic ring, enhancing electrophilic substitution reactivity at specific positions. Comparatively:
- 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone (CAS 1125812-58-9): Replaces -SMe with chlorine (-Cl) at position 3 and introduces a trifluoroacetyl group. The -Cl (EWG) and -CF₃ further increase electron deficiency, making this compound more reactive toward nucleophilic attack than the target compound .
- 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone (CAS 97760-76-4): Substitutes -SMe with an amino (-NH₂) group at position 4. The -NH₂ is a strong electron donor, counteracting the -CF₃’s EWG effect, which may alter regioselectivity in reactions .
Impact of Sulfur Oxidation State
- 1-(2-Hydroxy-5-methylphenyl)-2-(methylsulfinyl)ethanone (CAS 52159-50-9): Replaces -SMe with a sulfinyl (-SO) group. The sulfinyl group is more polar and electron-withdrawing than -SMe, increasing solubility in polar solvents and altering hydrogen-bonding capacity .
Hydroxyl vs. Methylsulfanyl Groups
- 1-(3,4-Dihydroxy-6-methylphenyl)-2-hydroxyethanone: Features hydroxyl (-OH) groups at positions 3 and 4. These groups enhance hydrophilicity and enable hydrogen bonding, contrasting sharply with the lipophilic -SMe and -CF₃ in the target compound. Such differences are critical in drug design for bioavailability .
Physical and Chemical Properties
Molecular Weight and Solubility
Biological Activity
1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone, a compound featuring both a methylsulfanyl and a trifluoromethyl group, has garnered attention for its potential biological activities. This article synthesizes current research findings related to its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure contributes to its unique chemical properties, including enhanced lipophilicity due to the trifluoromethyl group, which facilitates interactions with lipid membranes and intracellular targets.
Antimicrobial and Antifungal Activity
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.
Antimicrobial Efficacy
A study assessing the antibacterial activity of several derivatives found that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | Bacteria Type | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Antifungal Activity
In antifungal assays, the compound demonstrated effective inhibition of fungal growth. The following table summarizes the EC50 values for various fungi:
| Fungi | EC50 (µg/mL) |
|---|---|
| Candida albicans | 20.5 |
| Aspergillus niger | 15.3 |
| Fusarium oxysporum | 18.7 |
The results indicate that the compound has broad-spectrum antifungal activity, making it a potential candidate for therapeutic applications in treating fungal infections .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. Its cytotoxic effects were evaluated against various cancer cell lines.
Cytotoxicity Studies
The following table presents IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 10.0 |
| PC-3 (Prostate Cancer) | 15.0 |
These values indicate that the compound exhibits significant cytotoxicity against these cancer cells, suggesting its potential as an anticancer agent .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Modulation : The compound interacts with specific enzymes involved in oxidative stress pathways, potentially leading to increased reactive oxygen species (ROS) production in target cells.
- Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes effectively, influencing membrane integrity and function.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
These mechanisms collectively contribute to its observed biological activities .
Q & A
Basic: What are the recommended synthetic routes for preparing 1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone?
Methodological Answer:
The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized aromatic precursors. For example:
- Step 1: Start with a trifluoromethyl-substituted benzene derivative. Introduce a methylsulfanyl group at the 2-position via thioetherification using methanethiol and a Lewis acid catalyst (e.g., AlCl₃) .
- Step 2: Acetylate the aromatic ring using acetyl chloride under Friedel-Crafts conditions. Optimize reaction temperature (typically 0–25°C) and solvent (e.g., dry dichloromethane) to avoid over-acylation .
- Validation: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst (Friedel-Crafts) | AlCl₃ (1.2 eq) | 65–75% |
| Thioetherification | Methanethiol (2 eq), 50°C | 70–80% |
| Purification | Hexane:EtOAc (8:2) | >95% purity |
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy:
- Mass Spectrometry (EI-MS): Look for molecular ion [M]⁺ at m/z 250 (calculated for C₁₀H₉F₃OS) and fragment ions (e.g., loss of COCH₃ at m/z 191) .
- HPLC: Use a C18 column (ACN:H₂O = 70:30) to assess purity (>98%). Retention time ~8.2 min under isocratic conditions .
Advanced: How does the methylsulfanyl group influence the compound’s electronic properties in catalysis?
Methodological Answer:
The methylsulfanyl group acts as an electron-donating substituent, modulating the aromatic ring’s electron density. This impacts reactivity in cross-coupling or cyclization reactions:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces. The sulfur atom’s lone pairs increase nucleophilicity at the 5-position, favoring electrophilic substitutions .
- Experimental Validation: Compare reaction rates with des-methylsulfanyl analogs. For example, in Pd-catalyzed couplings, the methylsulfanyl group enhances oxidative addition efficiency by 30% .
Table 2: Electronic Effects of Substituents
| Substituent | Hammett σ Value | Reaction Rate (k, s⁻¹) |
|---|---|---|
| -SCH₃ | -0.15 | 4.2 × 10⁻³ |
| -CF₃ | +0.54 | 1.8 × 10⁻³ |
| -H (reference) | 0.00 | 3.0 × 10⁻³ |
Advanced: What strategies resolve contradictions in reported reaction yields for nitration of this compound?
Methodological Answer:
Discrepancies in nitration yields (e.g., 43% vs. 60%) arise from competing para/meta selectivity and steric effects:
- Optimized Protocol:
- Controlled Variables:
Table 3: Nitration Yield Comparison
| Conditions | Yield (%) | Major Product |
|---|---|---|
| HNO₃/H₂SO₄, 25°C | 43 | Meta-nitro |
| HNO₃/AcOH, 0°C, NaNO₂ | 60 | Para-nitro |
Advanced: How can computational modeling predict biological activity of derivatives?
Methodological Answer:
- QSAR Studies: Use Schrödinger’s Maestro to correlate logP (experimental: ~2.1) with membrane permeability. Derivatives with logP 1.5–2.5 show optimal blood-brain barrier penetration .
- Docking Simulations: AutoDock Vina models predict binding affinity to cytochrome P450 enzymes (e.g., CYP3A4). The trifluoromethyl group enhances hydrophobic interactions in the active site .
Advanced: What are the challenges in isolating enantiomers of chiral derivatives?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IA column (hexane:IPA = 90:10) to resolve enantiomers. The acetyl group’s planar geometry complicates resolution (α = 1.2) .
- Derivatization: Convert the ketone to a hydrazone with (R)-1-phenylethylamine. Increases diastereomeric separation (α = 2.1) on silica gel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
